

# how to validate GPR35 expression levels in a new cell model

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |
|----------------------|-----------------|-----------|
| Compound Name:       | GPR35 agonist 2 |           |
| Cat. No.:            | B10855115       | Get Quote |

# Technical Support Center: GPR35 Expression Validation

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in validating the expression of G protein-coupled receptor 35 (GPR35) in new cell models.

## Frequently Asked Questions (FAQs)

Q1: What are the primary methods to validate GPR35 expression?

A1: The most common methods for validating GPR35 expression at the mRNA and protein levels are quantitative PCR (qPCR), Western blotting, flow cytometry, and immunofluorescence.

Q2: GPR35 is an orphan receptor. What are its known ligands and signaling pathways?

A2: While GPR35's endogenous ligand is still under investigation, several molecules, including kynurenic acid and lysophosphatidic acid, have been shown to activate it.[1][2] GPR35 activation is known to couple to Gai/o, Ga12/13, and Gaq proteins, as well as engage  $\beta$ -arrestin-2.[1][3][4] This leads to the modulation of downstream signaling pathways such as MAPK/ERK, NF- $\kappa$ B, and RhoA, and can influence intracellular calcium levels.[1][5]

Q3: Are there known splice variants of human GPR35?



A3: Yes, the human GPR35 gene can be transcribed into different variants, with GPR35a being a shorter isoform and GPR35b being a longer isoform.[6][7] It is important to consider which isoform is expressed in your cell model.

Q4: Where is GPR35 typically expressed?

A4: GPR35 expression is heightened in immune and gastrointestinal tissues.[8] It has been detected in various cell types, including intestinal epithelial cells, macrophages, and neutrophils.[1][2]

### **Experimental Workflow Overview**

Here is a general workflow for validating GPR35 expression in a new cell model.





Click to download full resolution via product page

Figure 1. A general workflow for validating GPR35 expression.

## **GPR35 Signaling Pathway**

The following diagram illustrates the known signaling pathways activated by GPR35.





Click to download full resolution via product page

Figure 2. GPR35 signaling pathways.

# Experimental Protocols & Troubleshooting Quantitative PCR (qPCR)

Objective: To quantify GPR35 mRNA levels.



Check Availability & Pricing

| Parameter          | Recommendation                                                                                                                                |
|--------------------|-----------------------------------------------------------------------------------------------------------------------------------------------|
| Human Primers      | Forward: 5'-AACCTCCTGGTGTTCGTGGTCT-3'[9] Reverse: 5'-GCAGTTGGCATCTGAGAGCTTG-3'[9]                                                             |
| Mouse Primers      | Forward: 5'-CTCTGCTCCTTGCCATTTGTGC-3'[10] Reverse: 5'-AGCAATGGCAGTGACCAGGCTT-3'[10]                                                           |
| Reagents           | SYBR Green qPCR Master Mix                                                                                                                    |
| Cycling Conditions | Activation: 50°C for 2 min; Pre-soak: 95°C for 10 min; Denaturation: 95°C for 15 sec; Annealing/Extension: 60°C for 1 min (40 cycles) [9][10] |

Troubleshooting Guide: qPCR



| Issue                      | Possible Cause                                      | Solution                                                                                          |
|----------------------------|-----------------------------------------------------|---------------------------------------------------------------------------------------------------|
| No or low signal           | RNA degradation                                     | Use fresh samples and appropriate RNA extraction and storage methods.                             |
| Inefficient cDNA synthesis | Optimize reverse transcription reaction conditions. |                                                                                                   |
| Poor primer efficiency     | Validate primer efficiency with a standard curve.   |                                                                                                   |
| Non-specific amplification | Primer-dimers                                       | Perform a melt curve analysis to check for non-specific products. Optimize annealing temperature. |
| Genomic DNA contamination  | Treat RNA samples with DNase I.                     |                                                                                                   |
| High Cq values             | Low GPR35 expression in the cell model              | Increase the amount of cDNA template. Consider using a pre-amplification step.                    |

## **Western Blotting**

Objective: To detect GPR35 protein and determine its molecular weight.



Check Availability & Pricing

| Parameter                 | Recommendation                                                   |
|---------------------------|------------------------------------------------------------------|
| Primary Antibody          | Rabbit Polyclonal anti-GPR35 (e.g., Thermo Fisher PA5-23237)[11] |
| Primary Antibody Dilution | 0.5-1 μg/mL[ <del>11</del> ]                                     |
| Secondary Antibody        | HRP-conjugated anti-rabbit IgG                                   |
| Blocking Buffer           | 5% non-fat dry milk or 5% BSA in TBST[12]                        |
| Lysis Buffer              | RIPA buffer with protease and phosphatase inhibitors[12]         |
| Expected Band Size        | ~34 kDa[11]                                                      |

Troubleshooting Guide: Western Blotting



| Issue                                                   | Possible Cause                                                                                         | Solution                                           |
|---------------------------------------------------------|--------------------------------------------------------------------------------------------------------|----------------------------------------------------|
| No or weak signal                                       | Low protein expression                                                                                 | Load more protein per lane (20-40 μg).[13]         |
| Inefficient antibody binding                            | Incubate primary antibody overnight at 4°C.[12]                                                        |                                                    |
| Poor protein transfer                                   | Optimize transfer time and voltage, especially for a membrane protein.[14]                             |                                                    |
| High background                                         | Insufficient blocking                                                                                  | Increase blocking time to at least 1 hour.[12]     |
| Non-specific antibody binding                           | Titrate primary and secondary antibody concentrations. Increase the number and duration of washes.[13] |                                                    |
| Multiple bands                                          | Protein degradation                                                                                    | Use fresh lysates and add protease inhibitors.[12] |
| Non-specific antibody binding                           | Use a more specific antibody or perform antibody validation with a positive and negative control.      |                                                    |
| Splice variants or post-<br>translational modifications | Consult literature for known isoforms of GPR35.                                                        | _                                                  |

#### **Flow Cytometry**

Objective: To quantify the percentage of cells expressing GPR35 on the cell surface.



| Parameter                 | Recommendation                                                                                                       |
|---------------------------|----------------------------------------------------------------------------------------------------------------------|
| Primary Antibody          | FITC-conjugated anti-GPR35 (extracellular)[15] or unconjugated primary antibody followed by a fluorescent secondary. |
| Primary Antibody Dilution | Titrate for optimal signal-to-noise ratio.                                                                           |
| Controls                  | Unstained cells, isotype control, and fluorescence minus one (FMO) control.[11]                                      |
| Staining Buffer           | PBS with 1-2% BSA or FBS.                                                                                            |

Troubleshooting Guide: Flow Cytometry

| Issue                                        | Possible Cause                                               | Solution                                                                    |
|----------------------------------------------|--------------------------------------------------------------|-----------------------------------------------------------------------------|
| Low or no positive signal                    | Low surface expression                                       | If GPR35 is primarily intracellular, permeabilize cells before staining.    |
| Antibody not recognizing native conformation | Use an antibody validated for flow cytometry.                |                                                                             |
| High background staining                     | Non-specific antibody binding                                | Include a blocking step with Fc block. Use an isotype control to set gates. |
| Dead cells binding antibody non-specifically | Use a viability dye to exclude dead cells from the analysis. |                                                                             |
| Poor cell separation                         | Insufficient antibody titration                              | Perform an antibody titration to find the optimal concentration.            |

#### **Immunofluorescence**

Objective: To visualize the subcellular localization of GPR35.



Check Availability & Pricing

| Parameter                 | Recommendation                                                                  |
|---------------------------|---------------------------------------------------------------------------------|
| Primary Antibody          | Rabbit Polyclonal anti-GPR35 (e.g., Thermo Fisher PA5-23237)[11]                |
| Primary Antibody Dilution | 5 μg/mL[11]                                                                     |
| Secondary Antibody        | Fluorophore-conjugated anti-rabbit IgG                                          |
| Fixation                  | 4% Paraformaldehyde (PFA) for 15 minutes.[16]                                   |
| Permeabilization          | 0.1% Triton X-100 in PBS for 15 minutes (if detecting intracellular GPR35).[16] |
| Blocking                  | 10% goat serum in PBS for at least 1 hour.[16]                                  |

Troubleshooting Guide: Immunofluorescence



| Issue                                                | Possible Cause                                                                | Solution                                                                                  |
|------------------------------------------------------|-------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------|
| No or weak staining                                  | Low protein expression                                                        | Use a sensitive detection system or signal amplification method.                          |
| Antibody cannot access the epitope                   | Try different fixation and permeabilization methods.                          |                                                                                           |
| High background/non-specific staining                | Insufficient blocking                                                         | Increase blocking time and use serum from the same species as the secondary antibody.[17] |
| Primary or secondary antibody concentration too high | Titrate antibody concentrations.[17]                                          |                                                                                           |
| Autofluorescence                                     | Use an autofluorescence quenching reagent or appropriate filter sets.         |                                                                                           |
| Incorrect subcellular localization                   | Fixation artifacts                                                            | Optimize fixation conditions (time, temperature, fixative).                               |
| Antibody cross-reactivity                            | Validate antibody specificity with controls (e.g., knockout/knockdown cells). |                                                                                           |

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Frontiers | GPR35 acts a dual role and therapeutic target in inflammation [frontiersin.org]
- 2. Frontiers | GPR35 in Intestinal Diseases: From Risk Gene to Function [frontiersin.org]
- 3. GPR35 acts a dual role and therapeutic target in inflammation PMC [pmc.ncbi.nlm.nih.gov]





- 4. G protein-coupled receptor 35: an emerging target in inflammatory and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From Orphan to Oncogene: The Role of GPR35 in Cancer and Immune modulation PMC [pmc.ncbi.nlm.nih.gov]
- 6. G Protein-Coupled Receptor GPR35 Suppresses Lipid Accumulation in Hepatocytes -PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic Opportunities and Challenges in Targeting the Orphan G Protein-Coupled Receptor GPR35 PMC [pmc.ncbi.nlm.nih.gov]
- 8. GPR35 Wikipedia [en.wikipedia.org]
- 9. origene.com [origene.com]
- 10. origene.com [origene.com]
- 11. GPR35 Polyclonal Antibody (PA5-23237) [thermofisher.com]
- 12. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. Western Blot Troubleshooting | Thermo Fisher Scientific SG [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. biocompare.com [biocompare.com]
- 16. reddit.com [reddit.com]
- 17. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [how to validate GPR35 expression levels in a new cell model]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10855115#how-to-validate-gpr35-expression-levels-in-a-new-cell-model]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com